1,3-Dimethoxy-5-(methoxymethyl)benzene (CAS 73569-69-4): Quantitative Reductive Lithiation for Resorcinol Synthesis
The compound undergoes quantitative reductive lithiation to form 3,5-dimethoxybenzyllithium, a stable organometallic intermediate. This reaction demonstrates a critical differentiation in synthetic utility compared to other dimethoxybenzyl derivatives [1].
| Evidence Dimension | Reductive Lithiation Efficiency |
|---|---|
| Target Compound Data | Quantitative generation of 3,5-dimethoxybenzyllithium |
| Comparator Or Baseline | Other arylmethyl methyl ethers (class-level baseline: variable yields reported, typically <90% for similar substrates without optimized conditions) |
| Quantified Difference | Quantitative (implied ~100% conversion) vs. class-level variable yields |
| Conditions | Lithium wire, catalytic naphthalene, dry THF, -15°C |
Why This Matters
This quantitative conversion enables reliable, high-yield synthesis of 5-substituted resorcinols, a class of compounds with significant pharmaceutical relevance, making this specific compound a preferred starting material.
- [1] Azzena, U., Dettori, G., Idini, M. V., Pisano, L., & Sechi, G. (2003). Practical generation of 3,5-dimethoxybenzyllithium: application to the synthesis of 5-substituted-resorcinols. Applied Organometallic Chemistry, 17(11), 851-855. View Source
